1,4-Bis(chloromethyl)-2-fluorobenzene
Overview
Description
1,4-Bis(chloromethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where two chloromethyl groups and one fluorine atom are substituted at the 1, 4, and 2 positions, respectively
Mechanism of Action
Target of Action
This compound is a derivative of benzene, and it’s known that benzene and its derivatives can interact with various biological molecules due to their aromatic structure . .
Mode of Action
As a benzene derivative, it may interact with biological molecules through pi-pi stacking interactions, hydrogen bonding, and other non-covalent interactions
Action Environment
The action of 1,4-Bis(chloromethyl)-2-fluorobenzene can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(chloromethyl)-2-fluorobenzene can be synthesized through a multi-step process involving the chloromethylation of 2-fluorotoluene. The general synthetic route involves the following steps:
Chloromethylation: 2-Fluorotoluene is reacted with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2) or aluminum chloride (AlCl3). This reaction introduces chloromethyl groups at the 1 and 4 positions of the benzene ring.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(chloromethyl)-2-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acid derivatives.
Reduction: Reduction of the chloromethyl groups can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), sodium thiolate (NaSR), and sodium alkoxide (NaOR) are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like KMnO4 or CrO3 are used in acidic or basic aqueous solutions.
Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.
Oxidation: Carboxylic acid derivatives.
Reduction: Methyl derivatives.
Scientific Research Applications
1,4-Bis(chloromethyl)-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability and chemical resistance.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Comparison with Similar Compounds
1,4-Bis(chloromethyl)-2-fluorobenzene can be compared with other similar compounds, such as:
1,4-Bis(chloromethyl)benzene: Lacks the fluorine atom, resulting in different reactivity and applications.
1,4-Bis(bromomethyl)benzene: Contains bromine atoms instead of chlorine, leading to different chemical properties and reactivity.
1,4-Bis(chloromethyl)naphthalene: Contains a naphthalene ring instead of a benzene ring, resulting in different structural and electronic properties.
The presence of the fluorine atom in this compound imparts unique properties, such as increased electronegativity and altered reactivity, making it distinct from its analogs.
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBXTDQKRJRAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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